molecular formula C21H17N3O3S B2429665 4-ethyl-N-(2-(4-methylbenzoyl)benzofuran-3-yl)-1,2,3-thiadiazole-5-carboxamide CAS No. 899731-10-3

4-ethyl-N-(2-(4-methylbenzoyl)benzofuran-3-yl)-1,2,3-thiadiazole-5-carboxamide

Cat. No. B2429665
M. Wt: 391.45
InChI Key: RGDYCRFUGDCPSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethyl-N-(2-(4-methylbenzoyl)benzofuran-3-yl)-1,2,3-thiadiazole-5-carboxamide, also known as EMBT, is a synthetic compound that has been widely studied for its potential use in various scientific research applications. EMBT belongs to the class of thiadiazole derivatives and has shown promising results in the field of medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases.

Scientific Research Applications

Synthetic Methodologies

Research on benzofuran derivatives, such as efficient strategies for synthesizing polyfunctionalized benzofuran-4(5H)-ones, showcases advanced synthetic methodologies that could be applicable to the synthesis and modification of 4-ethyl-N-(2-(4-methylbenzoyl)benzofuran-3-yl)-1,2,3-thiadiazole-5-carboxamide. These methods emphasize the potential for creating diverse and multifunctional molecules for further research applications (Guan‐Hua Ma et al., 2014).

Antimicrobial Activities

Studies on compounds like ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates, which contain structural motifs similar to the query compound, have been explored for their antimicrobial activities. These investigations reveal the potential of benzofuran derivatives and related structures in developing new antimicrobial agents (Serap Başoğlu et al., 2013).

Anticancer Evaluation

Research on benzodifuranyl derivatives indicates a promising avenue for anticancer activity. Novel compounds synthesized from benzofuran cores have shown potential as anti-inflammatory and analgesic agents, and further evaluation against cancer cell lines suggests their applicability in anticancer research (A. Abu‐Hashem et al., 2020).

Biological Evaluation

The design and synthesis of thiazole-aminopiperidine hybrid analogues, including studies on their inhibition of Mycobacterium tuberculosis GyrB, highlight the biological activity of compounds with core structures similar to the query compound. These findings underscore the potential for discovering new therapeutic agents targeting bacterial infections (V. U. Jeankumar et al., 2013).

properties

IUPAC Name

4-ethyl-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]thiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O3S/c1-3-15-20(28-24-23-15)21(26)22-17-14-6-4-5-7-16(14)27-19(17)18(25)13-10-8-12(2)9-11-13/h4-11H,3H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGDYCRFUGDCPSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SN=N1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethyl-N-(2-(4-methylbenzoyl)benzofuran-3-yl)-1,2,3-thiadiazole-5-carboxamide

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